
Ethylphosphonothioic acid S-methyl O-propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylphosphonothioic acid S-methyl O-propyl ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to sulfur, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylphosphonothioic acid S-methyl O-propyl ester typically involves the reaction of ethylphosphonothioic acid with appropriate alcohols under controlled conditions. One common method is the esterification reaction, where ethylphosphonothioic acid reacts with methanol and propanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylphosphonothioic acid S-methyl O-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents such as alkyl halides or amines can facilitate substitution reactions.
Major Products Formed
Hydrolysis: Phosphonic acid and the corresponding alcohol (methanol or propanol).
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonothioate esters.
Applications De Recherche Scientifique
Ethylphosphonothioic acid S-methyl O-propyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of ethylphosphonothioic acid S-methyl O-propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Ethyl methylphosphonothioic acid
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
Uniqueness
Ethylphosphonothioic acid S-methyl O-propyl ester is unique due to its specific ester functional groups and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and industry.
Propriétés
Numéro CAS |
90220-17-0 |
|---|---|
Formule moléculaire |
C6H15O2PS |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-[ethyl(methylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H15O2PS/c1-4-6-8-9(7,5-2)10-3/h4-6H2,1-3H3 |
Clé InChI |
DNXGLDFHWXLWFN-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
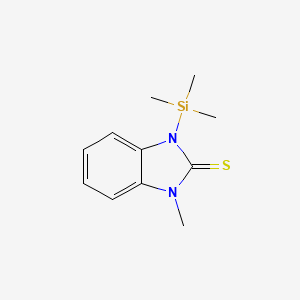
![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
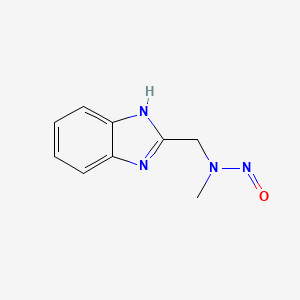

![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
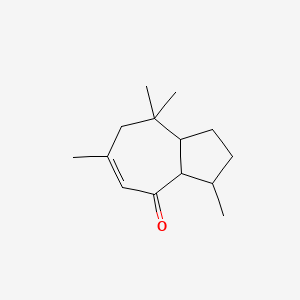

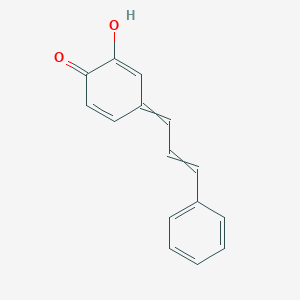

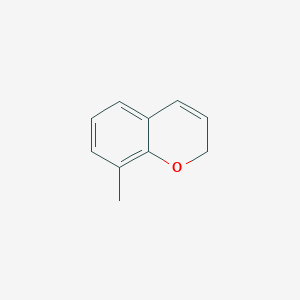
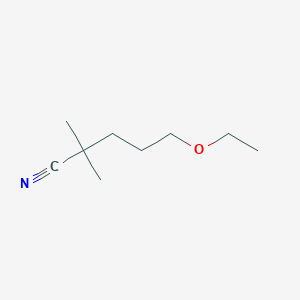
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
